molecular formula C16H13N3O6 B2391670 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate CAS No. 728036-80-4

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate

Cat. No.: B2391670
CAS No.: 728036-80-4
M. Wt: 343.295
InChI Key: AOGYKQLOPQCXLO-UHFFFAOYSA-N
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Description

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of imidazole and chromene

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in various fields. Given the wide range of biological activities exhibited by imidazole derivatives , this compound could have potential applications in pharmaceuticals or other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 2-methyl-5-nitro-1H-imidazole with ethyl 2-oxo-2H-chromene-3-carboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone . The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group in the imidazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water or aqueous ethanol.

Major Products Formed

    Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylic acid.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular structures, leading to antimicrobial or anticancer effects . The chromene moiety may also contribute to the compound’s biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole derivative used as an antimicrobial agent.

    Coumarin Derivatives: Compounds with a chromene structure that exhibit various biological activities, including anticoagulant and anticancer properties.

Uniqueness

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-oxo-2H-chromene-3-carboxylate is unique due to the combination of the nitroimidazole and chromene moieties in a single molecule. This structural feature may enhance its biological activity and provide a broader spectrum of applications compared to individual nitroimidazole or chromene derivatives.

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6/c1-10-17-9-14(19(22)23)18(10)6-7-24-15(20)12-8-11-4-2-3-5-13(11)25-16(12)21/h2-5,8-9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGYKQLOPQCXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC3=CC=CC=C3OC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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